molecular formula C12H23N.C7H11NO4 B1169267 MONOACETYL-BETA-CYCLODEXTRIN CAS No. 113573-77-6

MONOACETYL-BETA-CYCLODEXTRIN

Cat. No.: B1169267
CAS No.: 113573-77-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monoacetyl-beta-cyclodextrin (MA-β-CD) is a chemically modified derivative of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. The acetylation of a single hydroxyl group on the β-CD structure enhances its physicochemical properties, such as solubility and molecular encapsulation capacity, while retaining the host-guest complexation ability intrinsic to cyclodextrins . This modification reduces the compound’s crystallinity compared to unmodified β-CD, facilitating its use in pharmaceutical formulations for solubilizing hydrophobic drugs, stabilizing labile compounds, and improving bioavailability . MA-β-CD is particularly valued for its balance between hydrophobicity and biocompatibility, making it suitable for drug delivery and industrial applications.

Properties

CAS No.

113573-77-6

Molecular Formula

C12H23N.C7H11NO4

Synonyms

MONOACETYL-BETA-CYCLODEXTRIN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoacetyl-beta-cyclodextrin can be synthesized through the acetylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation of the desired glucose unit .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Monoacetyl-beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Monoacetyl-beta-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule allows it to encapsulate hydrophobic compounds, thereby enhancing their solubility and stability. This inclusion complex formation is driven by non-covalent interactions such as van der Waals forces, hydrogen bonding, and hydrophobic interactions. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Table 1: Solubility and Stability of β-CD Derivatives

Compound Water Solubility (mg/mL) Stability in Acidic Conditions
Native β-CD 18.5 Low
HP-β-CD >600 High
M-β-CD 150–200 Moderate
MA-β-CD 50–100 Moderate

Cytotoxicity Profile

MA-β-CD demonstrates lower cytotoxicity compared to M-β-CD, which is known to disrupt cell membranes at high concentrations. For instance:

  • M-β-CD : Causes hemolysis at concentrations >5 mM in vitro due to cholesterol extraction .
  • HP-β-CD : Shows minimal cytotoxicity up to 10 mM, making it suitable for parenteral formulations .
  • MA-β-CD : Exhibits reduced hemolytic activity (<10% at 10 mM) compared to M-β-CD, as the acetyl group moderates membrane interaction .

Complexation Efficiency and Drug Delivery

MA-β-CD’s complexation efficiency varies with the guest molecule’s hydrophobicity:

  • HP-β-CD : Effective for moderately hydrophobic drugs like albendazole, improving its plasma AUC by 3-fold in murine models .
  • M-β-CD : Preferred for highly lipophilic compounds (e.g., dehydrocrotonin), enhancing cytotoxicity in hepatocytes by 40% compared to free drug .
  • MA-β-CD : Optimal for mid-polarity drugs, achieving 70–80% encapsulation efficiency for molecules like glimepiride, with slower drug release kinetics than HP-β-CD .

Research Findings and Contradictions

  • A study comparing HP-β-CD and M-β-CD complexes of albendazole found HP-β-CD superior in enhancing antitumor efficacy (70% tumor growth inhibition vs. 50% for M-β-CD) . However, M-β-CD showed faster drug release in vitro, suggesting context-dependent utility.
  • MA-β-CD’s lower solubility compared to HP-β-CD limits its use in liquid formulations but improves shelf-life in solid dosage forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.